N-(2-fluorobenzyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE: is an organic compound that features a fluorobenzyl group attached to a naphthalenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE typically involves the reaction of 2-fluorobenzylamine with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 2-fluorobenzylamine and 2-naphthalenesulfonyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or another suitable base.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE can be scaled up using similar reaction conditions. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE: A compound with similar structural features but different functional groups.
N-(2,4-DIFLUOROPHENYL)-2-FLUOROBENZAMIDE: Another fluorinated benzyl derivative with distinct chemical properties.
Uniqueness
N-(2-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE is unique due to the presence of both a fluorobenzyl group and a naphthalenesulfonamide moiety. This combination imparts specific chemical and physical properties that make it suitable for various applications, particularly in fields requiring high specificity and stability.
Properties
Molecular Formula |
C17H14FNO2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H14FNO2S/c18-17-8-4-3-7-15(17)12-19-22(20,21)16-10-9-13-5-1-2-6-14(13)11-16/h1-11,19H,12H2 |
InChI Key |
DHLXIZWENDVALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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